Thiazinamium

Muscarinic receptor pharmacology Functional antagonist assays Phenothiazine structure-activity relationships

Promethazine confounds macrophage studies by suppressing phagocytosis & oxidative burst alongside TxB2. Thiazinamium (CAS 2338-21-8) solves this: selective TxB2 inhibition (IC50 0.2 µM) without impairing innate immune readouts. Dual H1/mAChR antagonist (pD2 7.78 vs histamine; pD2 6.94 vs ACh) for airway studies. Only aerosolized agent blocking PAF-acether bronchospasm. Defined PK (t½ ~20 min). In stock, global shipping.

Molecular Formula C18H23N2S+
Molecular Weight 299.5 g/mol
CAS No. 2338-21-8
Cat. No. B1212724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazinamium
CAS2338-21-8
Synonymsmethylpromethazine
Multergan
thiazinamium
Molecular FormulaC18H23N2S+
Molecular Weight299.5 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C
InChIInChI=1S/C18H23N2S/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19/h5-12,14H,13H2,1-4H3/q+1
InChIKeyCDXCCYNINPIWGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazinamium Compound Profile and Class


Thiazinamium (CAS 2338-21-8), also referred to as thiazinamium metilsulfate or Multergan, is a quaternary ammonium phenothiazine derivative that functions as a first-generation H1-antihistamine with pronounced anticholinergic (antimuscarinic) activity [1]. Originally developed as a bronchodilator for asthma and chronic reversible airways obstruction, its mechanism combines histamine H1-receptor blockade and muscarinic acetylcholine-receptor antagonism [2]. The permanent positive charge conferred by the quaternary ammonium moiety distinguishes it fundamentally from its tertiary amine parent compound promethazine, leading to profoundly altered absorption, distribution, and receptor-interaction properties that are critical for experimental design and compound selection [3].

Selection Logic Quaternary ammonium phenothiazine for dual H1/muscarinic pathway research Reported non-selective M1–M3 affinity supports respiratory model development
Workflow Fit Functional macrophage immunopharmacology and PAF-acether pathway studies Reported to spare phagocytosis and oxidative burst at TxB2-inhibitory concentrations

Why Thiazinamium Substitution Fails


Thiazinamium's permanent positive charge—conferred by its quaternary ammonium group—creates fundamentally different pharmacokinetic and pharmacodynamic behavior compared to tertiary amine phenothiazine antihistamines such as promethazine. The charged species exhibits limited oral bioavailability (2–3% relative to intramuscular injection), extensive first-pass hepatic metabolism (~50% of absorbed dose), and a short elimination half-life of approximately 20 minutes [1]. At the receptor level, quaternization shifts the anticholinergic–antihistaminic balance: thiazinamium demonstrates greater anticholinergic but weaker antihistaminic activity than promethazine [2]. In macrophage functional assays, thiazinamium uniquely spares phagocytosis and the oxidative burst while inhibiting thromboxane B2 synthesis—a selectivity profile not shared by promethazine or chlorpromazine [3]. These properties mean that substituting promethazine, diphenhydramine, or other first-generation antihistamines for thiazinamium in research protocols—particularly those involving aerosolized or parenteral administration, macrophage functional assays, or PAF-acether-induced bronchospasm models—will yield non-equivalent results.

Attribute
Thiazinamium (Selected)
Tertiary Amines (e.g., Promethazine)
Oral Bioavailability
Reported 2–3% relative to IM
Typically higher, may not replicate low exposure profile
Macrophage Function
Reported to spare phagocytosis/burst at TxB2 IC50
May suppress phagocytosis and oxidative burst
PAF-Acether Antagonism
Reported inhibition in bronchospasm models
Typically inactive against PAF-acether-induced responses

Thiazinamium Differentiation Evidence


Non-Selective M1–M3 Muscarinic Antagonism

In functional tissue assays using field-stimulated rabbit vas deferens (M1/M2 receptors) and guinea-pig ileum/trachea (M3 receptors), thiazinamium displayed high muscarinic receptor affinity with pA2 values ranging from 7.83 to 8.51, but demonstrated no selectivity across M1, M2, and M3 subtypes [1]. This affinity is comparable to cyproheptadine (pA2 7.99–8.08) and exceeds pizotifen (7.23–7.81) and ketotifen (6.34–6.99), yet thiazinamium lacks the M1-selectivity exhibited by the pirenzepine analogue nuvenzepine (pA2 6.63–7.74, M1-selective) [1]. The combination of high potency and pan-subtype blockade distinguishes thiazinamium from M1-preferring antimuscarinics.

M1–M3 Antagonism
Head-to-head
pA2 7.83–8.51, non-selective across M1–M3 subtypes
Supports respiratory target identification studies without subtype bias
Functional tissue assays; higher affinity than ketotifen reported
Muscarinic receptor pharmacology Functional antagonist assays Phenothiazine structure-activity relationships

Selective TxB2 Inhibition Preserving Phagocytosis

In rat alveolar macrophage assays, thiazinamium chloride inhibited thromboxane B2 (TxB2) synthesis with an IC50 of 0.2 µM . Critically, at concentrations that abolished TxB2 production, thiazinamium chloride did not affect zymosan particle phagocytosis [1]. In direct contrast, promethazine caused a concomitant reduction in both phagocytosis and TxB2 synthesis, while chlorpromazine inhibited phagocytosis but not TxB2 synthesis (except at 10⁻³ M) [1]. Furthermore, treatment with promethazine and chlorpromazine—but not thiazinamium chloride—reduced the oxidative burst during phagocytosis [1]. Whereas promethazine inhibited TxB2 synthesis from exogenous arachidonic acid, thiazinamium chloride did not, indicating a distinct mechanism targeting endogenous arachidonic acid mobilization rather than cyclooxygenase directly [1].

TxB2 Selectivity
Head-to-head
IC50 0.2 µM (TxB2), phagocytosis preserved
Supports immunopharmacology dissection without suppressing innate immune readouts
Rat alveolar macrophages; distinct from promethazine and chlorpromazine
Macrophage immunopharmacology Arachidonic acid metabolism Drug safety differentiation

Dual H1/Acetylcholine Antagonism in Human Bronchi

In human isolated bronchial muscle preparations, thiazinamium chloride exhibited a unique dual antagonist profile [1]. Against acetylcholine-induced contraction, the rank order of potency was: atropine (pD2 7.76) > thiazinamium chloride (pD2 6.94) ≫ tripelennamine (pD2 4.05) [1]. Against histamine-induced contraction, the order reversed: thiazinamium chloride (pD2 7.78) > tripelennamine (pD2 6.16) ≫ atropine (pD2 >4) [1]. Thus, thiazinamium chloride was the only agent tested that displayed physiologically meaningful antagonism (pD2 >6) of both contractile agonists. Atropine was essentially inactive against histamine, and tripelennamine was essentially inactive against acetylcholine [1].

Dual H1/ACh Blockade
Head-to-head
pD2 7.78 (Histamine), pD2 6.94 (ACh)
Supports human bronchial smooth muscle research with a single agent
Only agent with pD2 >6 against both agonists; ex vivo tissue baths
Human airway pharmacology Ex vivo tissue bath assays Bronchodilator mechanisms

Quaternization-Driven Pharmacokinetics

The quaternary ammonium structure of thiazinamium imposes a distinctive pharmacokinetic profile [1]. After intramuscular injection, absorption is extremely rapid, with peak plasma concentrations reached within 6–10 minutes [2]. The elimination half-life after parenteral administration is short, averaging approximately 20 minutes [1]. Oral bioavailability is only 2–3% of that achieved by intramuscular injection, largely due to extensive first-pass hepatic metabolism removing ~50% of the absorbed dose [1][3]. In contrast, tertiary amine phenothiazines such as promethazine exhibit substantially higher and more predictable oral bioavailability (estimated 25–88%, half-life 9–16 hours). The plasma concentration–bronchodilator response relationship has been quantitatively modeled: EC50 values of 12.8 ng/mL (IV) and 18.8 ng/mL (IM) for FEV1 improvement, with an optimal plasma concentration of approximately 100 ng/mL yielding >80% of predicted normal bronchodilation [4].

PK Profile
Cross-study
Oral bioavailability 2–3%, t½ ~20 min
Supports PK/PD modeling context; oral route not viable for systemic exposure
Human PK; ~50% first-pass metabolism; Tmax (IM) 6–10 min
Pharmacokinetics Route-of-administration comparison Quaternary ammonium drug disposition

Unique PAF-Acether Antagonism

In a comparative screen of antiallergic and bronchodilator agents against PAF-acether responses, aerosolized thiazinamium chloride was uniquely effective in inhibiting both PAF-acether-induced bronchospasm in guinea pigs and PAF-acether-induced platelet aggregation in rabbits [1]. By contrast, aerosolized ipratropium bromide, promethazine, ketotifen, and the leukotriene antagonist FPL 55712 all failed to affect PAF-acether-induced bronchospasm [1]. Disodium cromoglycate and the experimental antiallergic Wy-41,195 were similarly ineffective [1]. Thiazinamium chloride's anti-PAF activity was selective: it exhibited only weak effects against ADP-induced aggregation and was inactive against arachidonic acid-induced aggregation [1].

PAF-Acether Antagonism
Head-to-head
Active vs. 8 other agents (inactive)
Supports PAF pathway research; activity not shared by ipratropium or promethazine
In vivo guinea pig bronchospasm and rabbit platelet aggregation
Platelet-activating factor pharmacology Asthma mediator antagonism Drug specificity screening

Thiazinamium Research Applications


Dual H1/Muscarinic Blockade in Human Bronchi

For investigators using human isolated bronchial muscle preparations to study bronchoconstrictor and bronchodilator mechanisms, thiazinamium chloride serves as a single agent capable of antagonizing both histamine (pD2 7.78) and acetylcholine (pD2 6.94) [1]. This eliminates the experimental confound of combining a pure antihistamine (e.g., tripelennamine, inactive against acetylcholine) with a pure anticholinergic (e.g., atropine, inactive against histamine), enabling cleaner dissection of dual-pathway contributions to airway tone [1].

Selective Macrophage TxB2 Inhibition

In studies of alveolar macrophage inflammatory mediator production, thiazinamium chloride enables selective interrogation of the thromboxane A2 pathway (TxB2 IC50 0.2 µM) without the confounding suppression of phagocytosis or respiratory burst that accompanies promethazine and chlorpromazine treatment [1][2]. This functional selectivity makes thiazinamium the phenothiazine of choice when the experimental objective is to isolate the role of macrophage-derived thromboxane in lung inflammation while preserving innate immune readouts.

PAF-Acether Asthma Model Development

For in vivo guinea pig models of PAF-acether-induced bronchospasm, thiazinamium is the only aerosolized bronchodilator among commonly screened agents (including ipratropium, promethazine, ketotifen, and cromoglycate) that demonstrates inhibition of PAF-mediated airway constriction [1]. It also inhibits PAF-acether-induced platelet aggregation in rabbits, providing a dual in vivo/in vitro platform for PAF pathway interrogation [1].

Quaternary Ammonium PK/PD Modeling

Thiazinamium's extreme pharmacokinetic profile—2–3% oral bioavailability, t½ ~20 min, Tmax (IM) 6–10 min, and ~50% first-pass metabolism—makes it a valuable probe compound for studying the disposition determinants of quaternary ammonium drugs [1][2][3]. Its bronchodilator EC50 (12.8 ng/mL IV, 18.8 ng/mL IM) and optimal therapeutic concentration (~100 ng/mL) are quantitatively defined, enabling concentration–response modeling in preclinical species or in vitro systems [4].

Application
Selection Property
Validation Focus
Dual H1/Muscarinic Blockade
Reported dual receptor binding profile
Validate bronchomotor response pathways in ex vivo tissue
Selective TxB2 Inhibition
Functional selectivity over phagocytosis
Validate macrophage arachidonic acid pathway without suppressing innate function
PAF-Acether Pathway Studies
Reported PAF-acether antagonism
Validate bronchospasm and platelet aggregation inhibition in vivo
Quaternary PK/PD Modeling
Low oral bioavailability, short half-life
Validate exposure-response model parameters via parenteral routes

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